
4,6-Difluoropyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoropyridine-3-sulfonyl chloride is a fluorinated pyridine derivative. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in the pyridine ring significantly alters its reactivity and stability, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoropyridine-3-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where chlorine atoms in the pyridine ring are replaced with fluorine atoms using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions .
Industrial Production Methods
For industrial-scale production, the synthesis of pyridine-3-sulfonyl chloride can be carried out by taking 3-aminopyridine as the initial raw material. The process involves the separation of intermediate fluoboric acid diazonium salt, followed by a sulfonyl chlorination reaction. This method is advantageous due to its low cost, high product yield, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles attack the aromatic ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) or cesium fluoride (CsF) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as fluoroborate (BF4-) or antimony fluoride (SbF4-) are used.
Coupling Reactions: Boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
4,6-Difluoropyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of radiolabeled imaging agents for biological studies.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-difluoropyridine-3-sulfonyl chloride involves its interaction with various molecular targets. The presence of fluorine atoms in the pyridine ring enhances its electron-withdrawing properties, making it more reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,3,5,6-tetrafluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 2,5-Difluoropyridine
Uniqueness
4,6-Difluoropyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both fluorine and sulfonyl chloride groups in the pyridine ring makes it highly reactive and versatile for various applications. Compared to other fluorinated pyridines, this compound offers a unique combination of reactivity and stability, making it valuable for specialized research and industrial applications .
Properties
Molecular Formula |
C5H2ClF2NO2S |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
4,6-difluoropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)4-2-9-5(8)1-3(4)7/h1-2H |
InChI Key |
XDSXJLJRMOIWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



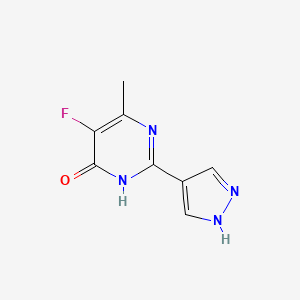
![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
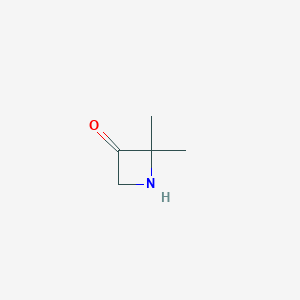
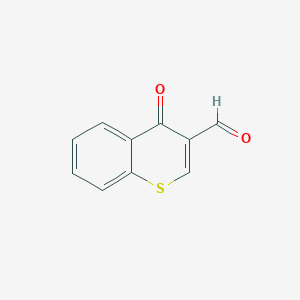
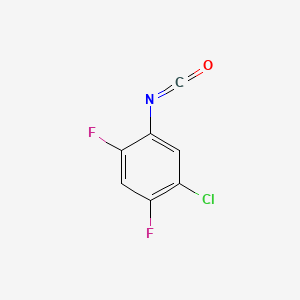
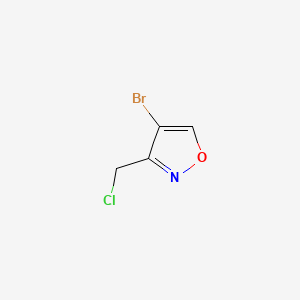
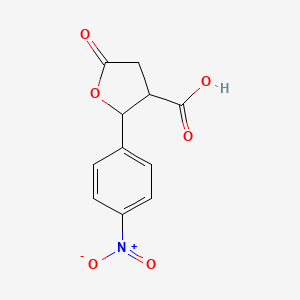
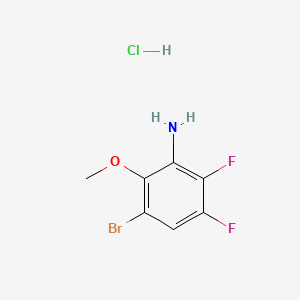
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
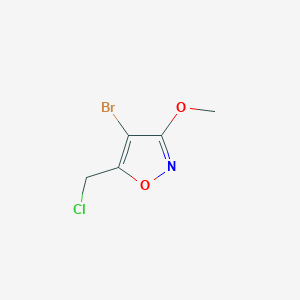
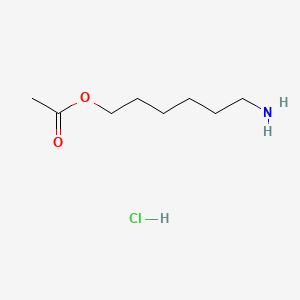
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)

